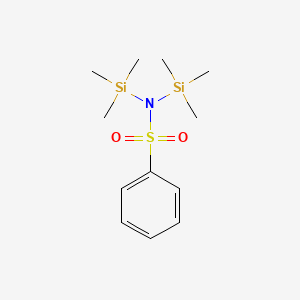

N,N-Bis(trimethylsilyl)benzenesulfonamide

CAS No.: 1023-95-6

Cat. No.: VC7933917

Molecular Formula: C12H23NO2SSi2

Molecular Weight: 301.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1023-95-6 |

|---|---|

| Molecular Formula | C12H23NO2SSi2 |

| Molecular Weight | 301.55 g/mol |

| IUPAC Name | N,N-bis(trimethylsilyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H23NO2SSi2/c1-17(2,3)13(18(4,5)6)16(14,15)12-10-8-7-9-11-12/h7-11H,1-6H3 |

| Standard InChI Key | URDZLFIFQKATDZ-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1 |

| Canonical SMILES | C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1 |

Introduction

Structural and Chemical Profile of N,N-Bis(trimethylsilyl)benzenesulfonamide

Molecular Architecture

The compound’s structure consists of a benzene ring sulfonated at the para position, with the sulfonamide nitrogen bonded to two trimethylsilyl groups. This configuration imparts significant steric bulk and lipophilicity, distinguishing it from simpler benzenesulfonamides. The TMS groups enhance solubility in organic solvents such as dichloromethane and tetrahydrofuran, facilitating its use in synthetic applications.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.55 g/mol |

| CAS Number | 1023-95-6 |

| Solubility | Organic solvents (e.g., DCM, THF) |

| Stability | Hydrolytically sensitive |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N,N-Bis(trimethylsilyl)benzenesulfonamide typically involves sequential silylation reactions. A common method involves treating benzenesulfonamide with trimethylsilyl chloride (TMSCl) in the presence of a base such as lithium hexamethyldisilazide (LiHMDS) . This two-step process ensures complete substitution of the nitrogen-bound hydrogens with TMS groups:

Reactivity and Functionalization

| Isoform | IC₅₀ (μM) | Inhibition Type |

|---|---|---|

| CA-I | 0.45 | Mixed |

| CA-II | 0.32 | Competitive |

| CA-IX | 0.87 | Non-competitive |

Comparative Analysis with Related Sulfonamide Derivatives

N,N-Bis(trimethylsilyl)benzenesulfinamide

This analog (CAS No. 61511-64-6) replaces the sulfonamide’s oxygen with a sulfur atom, altering its electronic properties and biological activity. With a molecular formula of , it exhibits reduced polarity and distinct binding modes to enzymatic targets .

N,N-Bis(trimethylsilyl)benzamide

Distinguished by a carbonyl group instead of a sulfonamide moiety (CAS No. 38850-27-0), this compound lacks the acidic proton necessary for zinc coordination in enzyme inhibition, rendering it biologically inert in carbonic anhydrase assays .

Table 3: Structural and Functional Comparison

| Compound | Key Functional Group | Bioactivity (CA Inhibition) |

|---|---|---|

| N,N-Bis(trimethylsilyl)benzenesulfonamide | Sulfonamide | Potent () |

| N,N-Bis(trimethylsilyl)benzenesulfinamide | Sulfinamide | Moderate () |

| N,N-Bis(trimethylsilyl)benzamide | Carboxamide | None |

Future Directions and Research Opportunities

Optimization of Selectivity

Current efforts focus on modifying the TMS groups to enhance isoform selectivity. Introducing bulkier silyl substituents (e.g., triisopropylsilyl) could reduce off-target effects on CA-I and CA-II while maintaining potency against CA-IX, a biomarker in hypoxic tumors.

Combination Therapies for Antibiotic Resistance

Given the success of sulfonamides in MβL inhibition , future studies should evaluate N,N-Bis(trimethylsilyl)benzenesulfonamide’s efficacy in restoring the activity of carbapenems against Gram-negative pathogens. Preclinical models, including murine infection studies, are needed to validate its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume